

# Unraveling the Structure of Ytterbium Dichloride: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** November 2025

## Compound of Interest

Compound Name: Ytterbium dichloride

Cat. No.: B080028

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This technical guide offers an in-depth analysis of the molecular geometry of **ytterbium dichloride** ( $\text{YbCl}_2$ ), a compound of interest in various chemical research and development areas. This document collates available crystallographic and structural data to provide a comprehensive resource for researchers, scientists, and professionals in drug development.

## Executive Summary

**Ytterbium dichloride** is a green crystalline solid that has been a subject of structural investigation to understand its coordination chemistry and solid-state arrangement. This guide elucidates the experimentally determined crystal structure and coordination geometry of anhydrous **ytterbium dichloride**. It also highlights the distinction between the experimentally verified structure and computationally predicted models. While extensive data exists for the solid-state form, information regarding the gas-phase molecular geometry of  $\text{YbCl}_2$  is notably scarce in current literature.

## Solid-State Molecular Geometry

The definitive structure of anhydrous **ytterbium dichloride** in the solid state has been determined through single-crystal X-ray diffraction.<sup>[1][2]</sup> Unlike the gas phase, where molecules are isolated, the solid-state structure is an extended lattice where each ytterbium ion is surrounded by multiple chloride ions.

## Crystal Structure

Anhydrous **ytterbium dichloride** crystallizes in the orthorhombic crystal system, belonging to the space group  $Pbca$ .<sup>[1][2]</sup> This structure is isostructural with strontium iodide ( $SrI_2$ ).<sup>[1][2]</sup> The lattice parameters define the dimensions of the unit cell, which is the fundamental repeating unit of the crystal.

It is important to note that some computational databases, such as the Materials Project, predict a different, tetragonally-structured rutile-type phase for  $YbCl_2$ .<sup>[3]</sup> However, the experimentally determined orthorhombic structure is the accepted standard in the scientific literature.

## Coordination Environment

In its experimentally determined crystalline form, the ytterbium(II) ion is seven-coordinate.<sup>[4]</sup> The coordination geometry is best described as a capped octahedron.<sup>[4]</sup> This arrangement involves the central ytterbium ion bonded to seven chloride ions, forming a complex and stable three-dimensional network.

## Quantitative Structural Data

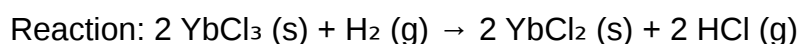
The following table summarizes the key crystallographic data for anhydrous **ytterbium dichloride** based on experimental findings. Due to the difficulty in accessing the primary publication's full dataset, specific bond lengths and angles are not available. For comparative purposes, theoretical data from the Materials Project is also presented, which corresponds to a different, computationally predicted crystal phase.

| Parameter             | Experimental Data<br>(Orthorhombic, Pbca) | Theoretical Data<br>(Tetragonal, P4 <sub>2</sub> /mnm) |
|-----------------------|---|--|
| Crystal System        | Orthorhombic[1][2]                        | Tetragonal[3]  |
| Space Group           | Pbca[1][2]                                | P4 <sub>2</sub> /mnm[3]                                |
| Lattice Constant (a)  | 13.18 Å[1][2]                             | 5.48 Å   |
| Lattice Constant (b)  | 6.96 Å[1][2]                              | 5.48 Å   |
| Lattice Constant (c)  | 6.70 Å[1][2]                              | 5.48 Å   |
| Coordination Number   | 7[4]                                      | 6[3]   |
| Coordination Geometry | Capped Octahedral[4]                      | Octahedral[3]  |
| Yb-Cl Bond Length     | Not available in searched literature      | 2.74 Å[3]  |

## Experimental Protocols

### Synthesis of Anhydrous Ytterbium Dichloride

The preparation of anhydrous ytterbium(II) chloride was first reported in 1929. The established method involves the reduction of ytterbium(III) chloride (YbCl<sub>3</sub>) using hydrogen gas (H<sub>2</sub>).[5]



Procedure:

- Anhydrous ytterbium(III) chloride is placed in a suitable reaction vessel, typically a quartz tube, within a tube furnace.
- A stream of dry hydrogen gas is passed over the YbCl<sub>3</sub>.
- The furnace is heated to an elevated temperature to facilitate the reduction.
- The reaction proceeds with the evolution of hydrogen chloride gas, leaving behind solid ytterbium(II) chloride.

- The product is then cooled under an inert atmosphere to prevent re-oxidation.

## Single-Crystal X-ray Diffraction

The determination of the crystal structure of  $\text{YbCl}_2$  was carried out using single-crystal X-ray diffraction.<sup>[1][2]</sup> While the specific experimental details from the original study are not fully available, a general protocol for such an analysis is as follows:

- **Crystal Selection:** A suitable single crystal of  $\text{YbCl}_2$  is isolated and mounted on a goniometer head.
- **Data Collection:** The crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. Data is typically collected at a low temperature to minimize thermal vibrations.
- **Structure Solution:** The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the unit cell are determined using direct methods or Patterson methods.
- **Structure Refinement:** The initial structural model is refined using least-squares methods to achieve the best possible fit between the observed and calculated diffraction intensities. This process yields precise atomic coordinates, from which bond lengths and angles can be calculated.

## Visualization of the Coordination Geometry

The following diagram illustrates the 7-coordinate, capped octahedral geometry around the central ytterbium ion in the solid state. This visualization is based on the experimentally determined structural type.

Caption: Capped octahedral coordination of  $\text{YbCl}_2$ .

## Conclusion

The molecular geometry of **ytterbium dichloride** in the solid state is well-defined by experimental studies as a seven-coordinate, capped octahedral arrangement within an orthorhombic crystal lattice. This guide provides the essential structural and methodological information for scientists working with this compound. Further research, particularly using gas-

phase electron diffraction or advanced computational modeling, is required to elucidate the molecular geometry of the isolated  $\text{YbCl}_2$  molecule.

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- To cite this document: BenchChem. [Unraveling the Structure of Ytterbium Dichloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b080028#ytterbium-dichloride-molecular-geometry\]](https://www.benchchem.com/product/b080028#ytterbium-dichloride-molecular-geometry)

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